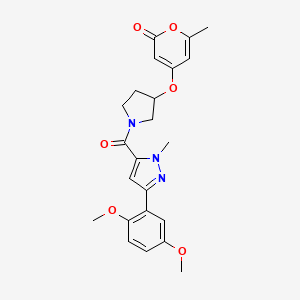
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a tetrahydro-2H-pyran-3-yl group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tetrahydro-2H-pyran-3-yl bromide.
Nucleophilic Substitution: The 5-fluoroindole undergoes a nucleophilic substitution reaction with tetrahydro-2H-pyran-3-yl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological macromolecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors. The tetrahydro-2H-pyran-3-yl group may contribute to the compound’s stability and solubility. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
5-Fluoroindole: Lacks the tetrahydro-2H-pyran-3-yl group.
3-(Tetrahydro-2H-pyran-3-yl)-1H-indole: Lacks the fluorine atom at the 5-position.
5-Bromo-3-(tetrahydro-2H-pyran-3-yl)-1H-indole: Contains a bromine atom instead of fluorine.
Uniqueness
5-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydro-2H-pyran-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
5-fluoro-3-(oxan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-10-3-4-13-11(6-10)12(7-15-13)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSJGSKFDYDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)


![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2354952.png)


![2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole](/img/structure/B2354957.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)



![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
![ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
